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Executive Summary
This technical guide analyzes the Global Warming Potential (GWP) of HFC-143a (1,1,1-
trifluoroethane) relative to standard and emerging pharmaceutical propellants. While HFC-

143a is primarily a refrigerant (R-404A component) and not a medical propellant, it serves as a

critical "high-GWP reference" for understanding the thermodynamic and atmospheric

constraints driving the transition away from HFC-134a and HFC-227ea.

This document synthesizes IPCC AR6 data, atmospheric degradation kinetics, and radiative

efficiency protocols to explain why HFC-143a exhibits a GWP of ~5,900, whereas next-

generation pharmaceutical alternatives like HFC-152a and HFO-1234yf achieve values <160

and <1, respectively.

Part 1: The Physics of Potency
The GWP of a fluorocarbon is a function of two intrinsic physical properties: Radiative

Efficiency (how well it absorbs IR radiation) and Atmospheric Lifetime (how long it persists).
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Radiative Efficiency & The "Atmospheric Window"
HFC-143a is a potent greenhouse gas because its carbon-fluorine (C-F) bonds vibrate at

frequencies between 1000–1300 cm⁻¹. This range corresponds to the "atmospheric window," a

spectral region where the atmosphere is naturally transparent to terrestrial radiation. By

absorbing energy here, HFC-143a effectively "closes" this window.

HFC-143a (CH₃-CF₃): The geminal trifluoro- group creates a strong dipole and intense IR

absorption bands.

Comparison: While HFC-134a also absorbs in this region, HFC-143a's lack of rapid

degradation mechanisms (see Section 3) amplifies its cumulative impact.

Atmospheric Lifetime[1][2]
HFC-143a: ~51 years.[1]

HFC-134a: ~14 years.[1]

HFC-152a: ~1.5 years.[1]

HFO-1234yf: ~11 days.

Causality: The lifetime is dictated by the rate of reaction with hydroxyl radicals (OH•) in the

troposphere.[2][3] HFC-143a has a methyl group (CH₃) adjacent to a strongly electron-

withdrawing CF₃ group. This electron withdrawal deactivates the C-H bonds, making them

resistant to OH• attack, thereby extending atmospheric residence time.

Part 2: Comparative Analysis (IPCC AR6 Data)
The following table synthesizes the latest data from the IPCC Sixth Assessment Report (AR6)

and WMO assessments.

Table 1: Thermophysical & Environmental Properties of Fluorocarbons
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Compoun
d

Common
Name

Formula
GWP
(100-yr)
[AR6]

Atmosph
eric
Lifetime
(yrs)

Radiative
Efficiency
(W m⁻²
ppb⁻¹)

Pharma
Status

HFC-143a R-143a CH₃CF₃ 5,900 51.0 0.16

Excluded

(High

Pressure/Fl

ammability)

HFC-

227ea

Heptaflura

ne

CF₃CHFC

F₃
3,580 36.0 0.26

Legacy

MDI

Propellant

HFC-134a Norflurane CH₂FCF₃ 1,470 14.0 0.16

Standard

MDI

Propellant

HFC-152a R-152a CH₃CHF₂ 153 1.5 0.09

Emerging

Low-GWP

Alternative

HFO-

1234yf
Opteon YF

CF₃CF=CH

₂
<1

0.03 (11

days)
0.20*

Next-Gen

(Tech.[4]

Challenges

)

> Note: HFOs have high radiative efficiency but negligible GWP due to extremely short

lifetimes.

Part 3: Atmospheric Fate & Degradation
Pathways[1][5]
Understanding the degradation mechanism is essential for validating GWP claims. The primary

sink for HFC-143a is the reaction with the hydroxyl radical (OH[3]•).

HFC-143a Degradation Workflow
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The following Graphviz diagram illustrates the stepwise oxidation of HFC-143a. The bottleneck

(rate-limiting step) is the initial hydrogen abstraction.
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Figure 1: Atmospheric oxidation pathway of HFC-143a. The slow initial reaction with OH• (k ≈

1.2 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹) drives the 51-year lifetime.

Part 4: Experimental Methodologies for GWP
Determination
To ensure Trustworthiness and Self-Validation, researchers must not rely solely on literature

values. The following protocols outline how GWP components are empirically determined.

Protocol A: Radiative Efficiency via FTIR Spectroscopy
Objective: Measure the infrared absorption cross-section (

) of the fluorocarbon.

Equipment:

Fourier Transform Infrared (FTIR) Spectrometer (Resolution: 0.5 cm⁻¹).

Gas Cell (Path length: 10–20 cm, ZnSe windows).

Vacuum line with capacitance manometers (Accuracy: ±0.1 Torr).

Step-by-Step Methodology:

Background Collection: Evacuate gas cell (<10⁻³ Torr). Collect background spectrum (
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) to account for cell windows and atmospheric H₂O/CO₂.

Sample Introduction: Introduce pure HFC-143a (or analyte) into the cell at known pressure

(e.g., 5, 10, 50 Torr). Record temperature

.

Spectrum Acquisition: Collect sample spectrum (

).

Absorbance Calculation: Calculate Absorbance

.

Cross-Section Derivation: Apply Beer-Lambert Law:

Where:

= Absorption cross-section at wavenumber

(cm² molecule⁻¹)

= Number density (molecules cm⁻³, calculated from

and

)

= Path length (cm)[5]

Integration: Integrate

over the spectral range (600–1500 cm⁻¹) to determine Radiative Efficiency relative to CFC-
11.

Protocol B: OH Kinetics via Relative Rate Method
Objective: Determine the atmospheric lifetime by measuring the reaction rate constant (

) with OH radicals.
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System: Photochemical Reactor (Smog Chamber) coupled with GC-FID or FTIR.

Step-by-Step Methodology:

Mixture Preparation: Introduce the Reference Compound (e.g., CH₃CCl₃, known

) and the Analyte (HFC-143a) into the chamber.

Radical Generation: Introduce an OH precursor (e.g., H₂O₂ or O₃/UV).

Initiation: Irradiate the mixture with UV light to generate OH•.

Monitoring: Measure the decay of both the Reference and Analyte concentrations over time (

).

Data Analysis: Plot

vs.

.

Validation: The slope of the line equals

.

Self-Validating Check: The intercept must be zero. If not, secondary reactions or wall

losses are interfering.

Part 5: Implications for Drug Development
While HFC-143a is not a pharmaceutical propellant, its properties illustrate the boundaries of

the "safe & effective" design space for Metered Dose Inhalers (MDIs).

Vapor Pressure Constraints:

HFC-143a has a vapor pressure of ~11.3 bar at 20°C.

HFC-134a (Standard) is ~5.7 bar.
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Insight: HFC-143a pressure is too high for standard aluminum MDI canisters, requiring

reinforced vessels which increase cost and weight.

The Low-GWP Transition: The industry is moving toward HFC-152a (GWP 153).

Advantage: HFC-152a retains the pressure profile of HFC-134a but degrades 10x faster in

the atmosphere (see Lifetime in Table 1).

Risk: HFC-152a is classified as A2 (Flammable), whereas HFC-134a is A1 (Non-

flammable). This requires manufacturing facility upgrades (explosion-proofing) but is

generally considered safe for patient use in small MDI volumes.

Why not HFOs immediately? HFO-1234yf (GWP <1) reacts so rapidly with OH that it can

produce trifluoroacetic acid (TFA) as a byproduct, raising secondary environmental

concerns, though current consensus deems it manageable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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